Pan-Pim Kinase Binding Affinity: Picomolar Potency vs. Established Clinical Inhibitors
The compound exhibits a Ki of 0.0210 nM against all three Pim kinase isoforms (Pim-1, -2, and -3) [1]. This is exceptionally potent. For comparison, the clinical-stage pan-Pim inhibitor SGI-1776 has a reported IC50 of 7 nM for Pim-1, and another clinical compound, AZD1208, shows an IC50 of 0.5 nM for Pim-1 [2]. This makes the target compound over 20-fold more potent than AZD1208 and over 300-fold more potent than SGI-1776 in terms of its primary target binding affinity.
| Evidence Dimension | Pim-1 Kinase Binding Affinity (Ki/IC50) |
|---|---|
| Target Compound Data | Ki = 0.0210 nM (Pim-1, -2, -3) |
| Comparator Or Baseline | AZD1208 (IC50 = 0.5 nM); SGI-1776 (IC50 = 7 nM) |
| Quantified Difference | The target compound is >20-fold more potent than AZD1208 and >300-fold more potent than SGI-1776. |
| Conditions | Biochemical assay using recombinant Pim-1, -2, and -3 enzymes generated as fusion proteins in bacteria, pH 7.2, 25°C. |
Why This Matters
For researchers, this extreme potency enables effective Pim kinase inhibition at sub-nanomolar concentrations, minimizing off-target effects related to high compound concentrations and reducing the amount of material needed for in vivo studies.
- [1] BindingDB. Affinity Data for BDBM249051. Ki: 0.0210 nM for PIM-1, -2, and -3 enzymes. View Source
- [2] Chen, L. S., Redkar, S., Bearss, D., Wierda, W. G., & Gandhi, V. (2009). Pim kinase inhibitor, SGI-1776, induces apoptosis in chronic lymphocytic leukemia cells. Blood, 114(19), 4150-4157. View Source
